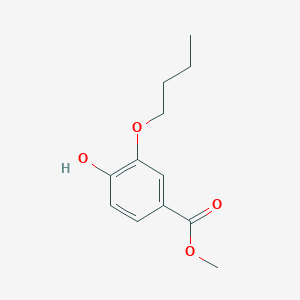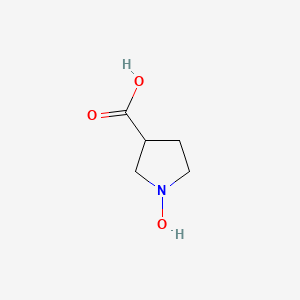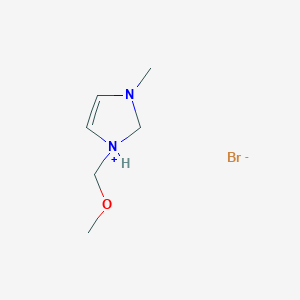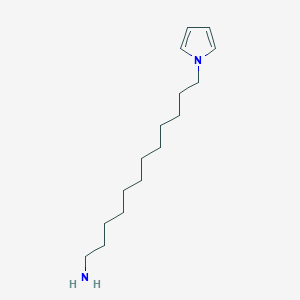
12-(1H-Pyrrol-1-yl)dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1H-Pyrrol-1-yl)dodecan-1-amine is a chemical compound that features a pyrrole ring attached to a dodecylamine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products . The combination of the pyrrole ring with a long aliphatic chain in this compound makes it an interesting compound for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the reaction of dodecylamine with pyrrole under specific conditions. The Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . In this case, dodecylamine can react with a suitable 1,4-dicarbonyl compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
12-(1H-Pyrrol-1-yl)dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring or the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the aliphatic chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including alkyl halides and sulfonyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
12-(1H-Pyrrol-1-yl)dodecan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating cellular processes and developing bioactive molecules.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s aromatic nature allows it to interact with various biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . The long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid derivatives: These compounds share the long aliphatic chain but differ in the functional groups attached.
Pyrrole derivatives: Compounds with different substituents on the pyrrole ring, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Uniqueness
12-(1H-Pyrrol-1-yl)dodecan-1-amine is unique due to the combination of the pyrrole ring and the long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
204376-63-6 |
|---|---|
Molecular Formula |
C16H30N2 |
Molecular Weight |
250.42 g/mol |
IUPAC Name |
12-pyrrol-1-yldodecan-1-amine |
InChI |
InChI=1S/C16H30N2/c17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-18/h11-12,15-16H,1-10,13-14,17H2 |
InChI Key |
TXYWOBPGCTVVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


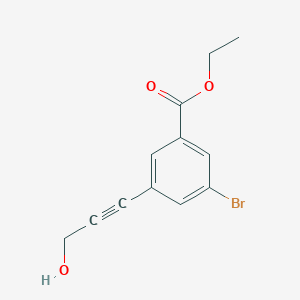
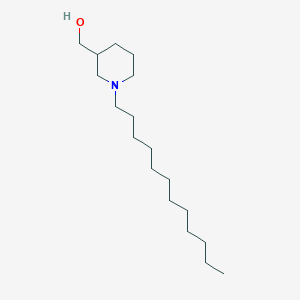




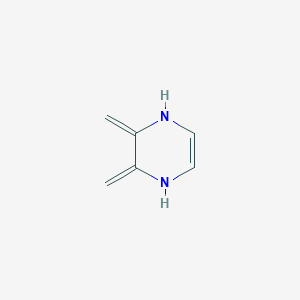
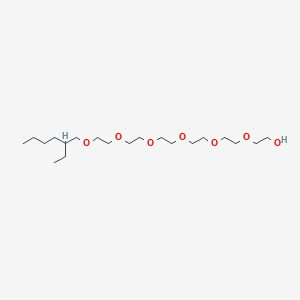
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)

